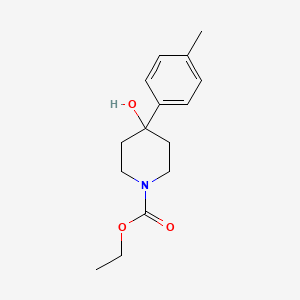

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate

Beschreibung

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group and a p-tolyl (4-methylphenyl) substituent at the 4-position of the piperidine ring, with an ethyl carbamate group at the 1-position.

Eigenschaften

CAS-Nummer |

83846-82-6 |

|---|---|

Molekularformel |

C15H21NO3 |

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3 |

InChI-Schlüssel |

WEOTZCSUBYPPFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-4-Hydroxy-4-(p-Tolyl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Chromtrioxid oder Kaliumpermanganat zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die p-Tolylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid in Essigsäure, Kaliumpermanganat in Wasser

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether

Substitution: Nitrierung mit Salpetersäure und Schwefelsäure, Halogenierung mit Brom oder Chlor

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 4-Oxo-4-(p-Tolyl)piperidin-1-carboxylat

Reduktion: Bildung von 4-Hydroxy-4-(p-Tolyl)piperidin-1-methanol

Substitution: Bildung von Nitro- oder halogenierten Derivaten der p-Tolylgruppe

Wissenschaftliche Forschungsanwendungen

Ethyl-4-Hydroxy-4-(p-Tolyl)piperidin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Piperidinderivate verwendet.

Biologie: Wird wegen seiner möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Wird wegen seiner möglichen Verwendung bei der Entwicklung von Pharmazeutika untersucht, die auf neurologische Erkrankungen abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Hydroxy-4-(p-Tolyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren, die an der Neurotransmission beteiligt sind, was zu einer Modulation der neuronalen Aktivität führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperidine Ring

The piperidine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen or adjacent carbon atoms. For example:

-

Buchwald-Hartwig Amination : The compound reacts with aryl halides under palladium catalysis to form C–N bonds. A representative reaction with 4-bromotoluene yielded 72% product under reflux in toluene with Pd(OAc)₂ and Xantphos .

-

Suzuki-Miyaura Coupling : Cross-coupling with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C produced biaryl derivatives in 59–92% yields .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 110°C, 24h | 72 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 59–92 |

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 70°C for 6h cleaves the ester to the carboxylic acid (85% yield) .

-

Transesterification : Reaction with methanol in the presence of H₂SO₄ at reflux converts the ethyl ester to a methyl ester quantitatively .

Table 2: Ester Reactivity

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Basic Hydrolysis | 2M NaOH, THF/H₂O, 70°C, 6h | 85 | |

| Transesterification | MeOH, H₂SO₄, reflux, 8h | >95 |

Hydroxyl Group Functionalization

The hydroxyl group participates in oxidation and protection reactions:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes the hydroxyl to a ketone (68% yield) .

-

Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF protects the hydroxyl as a TBDMS ether (91% yield) .

Table 3: Hydroxyl Group Reactions

| Reaction | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation to Ketone | CrO₃, H₂SO₄, acetone, 0°C, 2h | 68 | |

| Silylation | TBDMSCl, imidazole, DMF, rt, 12h | 91 |

Cycloaddition and Ring-Opening Reactions

The piperidine ring engages in formal [4+1] cycloadditions with photogenerated carbenes from acylsilanes, forming cyclopentene derivatives under UV light (λ = 365 nm) . Computational studies indicate a ΔG‡ of 14.4 kcal/mol for this process .

Antioxidant Activity via Radical Scavenging

The hydroxyl group enhances antioxidant properties. In DPPH assays, derivatives showed 82–94% radical inhibition at 100 μM, comparable to vitamin C . Molecular docking revealed strong binding (ΔG = −9.2 kcal/mol) to antioxidant enzymes like SOD1 (PDB: 1DH2) .

Stability Under Thermal and pH Conditions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents, including:

- Antihistamines : Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate serves as a precursor for antihistamines, which are vital in treating allergic reactions and symptoms.

- Antipsychotics : It plays a role in the synthesis of antipsychotic medications, which are critical for managing conditions such as schizophrenia and bipolar disorder.

- Antidepressants : The compound is involved in the production of antidepressants, contributing to mental health therapies.

- Pesticides and Fungicides : Its derivatives are used in formulating pesticides and fungicides, showcasing its versatility beyond human health applications .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is important in agrochemistry:

- Pesticide Formulation : The compound's structure allows for modifications that enhance its efficacy as a pesticide. It can be transformed into various derivatives that exhibit improved biological activity against pests .

- Fungicide Development : Similar to its role in pesticide formulation, this compound can be utilized to develop fungicides that protect crops from fungal infections .

Case Study 1: Synthesis of Antihistamines

A study demonstrated the successful synthesis of an antihistamine using this compound as a key intermediate. The process involved several steps, including alkylation and acylation reactions, leading to high yields of the final product. This highlights the compound's utility in creating complex pharmaceutical agents efficiently.

Case Study 2: Development of Pesticides

Research conducted on the modification of this compound for pesticide applications showed promising results. By altering functional groups on the piperidine ring, researchers achieved compounds with enhanced insecticidal properties against common agricultural pests. The study concluded that these modifications could lead to more effective pest control solutions with reduced environmental impact .

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents on the phenyl ring and the nature of the carbamate group. Key analogues include:

Key Observations :

- Analytical Methods : The trifluoromethyl derivative is analyzed via HPLC (LogP = 2.74), indicating that hydrophobic substituents like CF₃ influence chromatographic behavior .

- Safety Profiles : Most analogues lack comprehensive toxicity data, emphasizing the need for rigorous handling (e.g., research use only, PPE recommended) .

Biologische Aktivität

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate (CAS Number: 1803598-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

The presence of the p-tolyl group and the hydroxy functional group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxy group can participate in hydrogen bonding, enhancing its affinity for specific receptors or enzymes. Additionally, the p-tolyl moiety may influence lipophilicity, affecting the compound's bioavailability and distribution within biological tissues.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities, potentially acting against various bacterial strains. Comparative studies have shown that piperidine derivatives can inhibit bacterial growth effectively, making them candidates for further investigation as antimicrobial agents .

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro assays have demonstrated that piperidine derivatives can modulate enzyme activity related to neurotransmitter metabolism. For instance, compounds similar to this compound were shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters .

- Cytotoxicity Assays : In cytotoxicity studies against cancer cell lines, compounds with structural similarities exhibited varying degrees of activity. For example, derivatives showed IC50 values ranging from 100 µM to 300 µM against various cancer cell lines, suggesting moderate anticancer potential . Further studies are needed to establish the specific cytotoxic profile of this compound.

- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that modifications in the p-tolyl group can enhance metabolic stability and bioavailability .

Comparison with Related Compounds

A comparative analysis with other piperidine derivatives highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group, p-Tolyl group | Potential antimicrobial and neuropharmacological effects |

| Tert-butyl 4-hydroxy-piperidine-1-carboxylate | Hydroxy group | Known for neuroprotective effects |

| Piperidin-4-one derivatives | Ketone group | Exhibits significant anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.